1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Historical Context and Discovery Timeline
The discovery of this compound is embedded in the broader narrative of dihydropyridine chemistry, which gained prominence in the mid-20th century with the development of calcium channel blockers such as nifedipine. The introduction of fluorine-containing substituents into heterocyclic frameworks emerged as a key strategy in the 1990s to enhance metabolic stability and binding affinity in drug candidates. This compound likely originated from systematic structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic profiles of dihydropyridine derivatives.
Early synthetic routes to related fluorinated dihydropyridines involved condensation reactions between β-keto esters and ammonia derivatives, followed by selective fluorination. The incorporation of the 4-fluorobenzyl ether moiety represents a deliberate design choice to modulate lipophilicity and electronic properties, as evidenced by analogous compounds reported in patent literature from the early 2000s. Contemporary research has refined these methods, employing catalysts such as palladium complexes to improve yield and purity.
Significance in Heterocyclic Chemistry Research
This compound occupies a critical niche in heterocyclic chemistry due to three principal factors:
Structural Hybridization : The molecule combines a dihydropyridine ring (a six-membered heterocycle with one nitrogen atom) with a benzyl ether group and carboxylic acid functionality. This hybridization enables simultaneous π-π stacking interactions through the aromatic systems and hydrogen bonding via the acid group, making it valuable in metal-organic framework (MOF) synthesis.
Fluorine Effects : The 4-fluorobenzyl substituent introduces both electron-withdrawing character and enhanced metabolic stability. Comparative studies of fluorinated versus non-fluorinated analogs demonstrate a 2-3 fold increase in plasma half-life for related compounds.
Synthetic Versatility : The carboxylic acid at position 3 serves as a handle for further derivatization. Esterification, amidation, and coordination chemistry have been demonstrated with structurally similar molecules, enabling applications ranging from kinase inhibitors to fluorescent probes.
The table below summarizes key physicochemical properties of select dihydropyridine derivatives, illustrating the impact of fluorinated substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP |
|---|---|---|---|
| This compound | C₁₄H₁₁FNO₄ | 276.24 | 1.82 |
| Non-fluorinated analog | C₁₄H₁₁NO₄ | 257.24 | 1.45 |
| 3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester | C₁₆H₁₂FN₃O₃ | 313.28 | 2.67 |
Data adapted from PubChem and Parchem.
Properties
Molecular Formula |
C13H10FNO4 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-10-5-3-9(4-6-10)8-19-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) |
InChI Key |
YAVYANWMIGRPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Halo-2-oxo-1,2-dihydropyridine Precursors
A common precursor for further functionalization is 3-bromo-2-oxo-1,2-dihydropyridine. This intermediate is synthesized via cyclocondensation of β-ketoesters with ammonia or ammonium acetate under acidic conditions. For example, diethyl 3-aminocrotonate reacts with ethyl acetoacetate in methanol under reflux to yield the dihydropyridine ring, followed by bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
Introduction of the 4-Fluorobenzyloxy Group
The 4-fluorobenzyloxy moiety is introduced via nucleophilic substitution using 4-fluorobenzyl bromide. Optimized conditions from patent WO2013086935A1 suggest:
-
Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAC) for enhanced solubility.
-
Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.
-
Molar ratio : 1:1.2 of dihydropyridine precursor to 4-fluorobenzyl bromide.
-
Temperature : 100–150°C for 10–12 hours, achieving yields of 68–72%.
Reaction Scheme :
Electrocatalytic Carboxylation for Carboxylic Acid Installation
Electrocarboxylation of 3-Bromo Derivatives
Recent advances in electrochemical synthesis enable direct conversion of brominated intermediates to carboxylic acids using CO₂. As demonstrated in ACS Omega (2022), this method avoids traditional harsh reagents like Grignard or organolithium compounds.
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Electrolyte : Tetrapropylammonium chloride (TPAC) in acetonitrile.
-
Electrodes : Platinum cathode, magnesium anode.
-
Current density : 15 mA/cm² at 20°C.
-
CO₂ bubbling : Continuous supply at 1 atm for 7–8 hours.
-
Yield : 85–90% with no detectable side products.
Mechanism :
-
Reduction of the C–Br bond at the cathode generates a carbanion intermediate.
-
Reaction with CO₂ forms a carboxylate anion, protonated during workup to yield the carboxylic acid.
Reaction Scheme :
Alternative Routes via Hantzsch-Type Condensation
One-Pot Synthesis Using Pre-Functionalized Components
The Hantzsch reaction traditionally combines aldehydes, β-ketoesters, and ammonia. For the target compound, 4-fluorobenzyloxyacetaldehyde can be condensed with ethyl 3-aminocrotonate and a β-ketoester bearing a protected carboxylic acid group (e.g., ethyl 3-oxobutanoate).
Conditions from Patent US5977369A :
-
Catalyst : Mixed system of carboxylic acid (e.g., acetic acid) and secondary amine (e.g., diethylamine).
-
Solvent : Methanol or ethanol.
-
Temperature : 45–65°C for 12–18 hours.
-
Yield : ~60% after deprotection of the carboxylic acid.
Limitations :
-
Requires synthesis of 4-fluorobenzyloxyacetaldehyde, which adds steps.
-
Deprotection (e.g., saponification) may reduce overall yield.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Alkylation + Electrocarboxylation | Bromination → Alkylation → Carboxylation | 61–65% | High regioselectivity; green chemistry | Multi-step; requires halogenation |
| Hantzsch Condensation | One-pot condensation → Deprotection | 55–60% | Fewer steps; scalable | Low yield; sensitive intermediates |
| Direct Electrocarboxylation | Bromide → Carboxylic acid in one step | 85–90% | Single-step; no byproducts | Requires specialized equipment |
Scalability and Industrial Considerations
The electrocatalytic route is most promising for large-scale production due to its high yield and minimal waste. However, the need for electrochemical reactors may limit adoption. Traditional alkylation-carboxylation methods remain viable for labs without specialized infrastructure.
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in the substituents on the benzyl group or pyridine ring. Key examples include:
*Estimated based on molecular formula.
Key Observations :
Spectral Characterization
- NMR Data :
- Mass Spectrometry : LCMS-ESI data for analogs (e.g., [M+H]+ 382.2 for a benzoyl-substituted derivative) align with calculated values .
Biological Activity
1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 1226083-56-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₀FNO₄
- Molecular Weight : 263.22 g/mol
Research indicates that compounds related to 2-oxo-1,2-dihydropyridine derivatives often act as inhibitors of glycogen phosphorylase (GP), an enzyme involved in glucose metabolism. Inhibition of GP can be beneficial in managing conditions like type 2 diabetes by regulating blood glucose levels .
Glycogen Phosphorylase Inhibition
A study highlighted that derivatives of 2-oxo-1,2-dihydropyridine, including those similar to our compound, exhibited significant inhibition of GP with IC50 values ranging from 1.92 μM to 2.1 μM . The structure-activity relationship (SAR) analysis suggested that modifications in the molecular structure enhance GP inhibition efficacy.
Anticancer Activity
In investigations involving various dihydropyridine derivatives, compounds with similar structures demonstrated notable antiproliferative effects against human tumor cell lines such as HeLa and HCT116. These findings suggest potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine ring and subsequent functionalization with a fluorobenzyl ether moiety. This synthetic approach allows for modifications that can enhance biological activity.
Q & A
Q. What are the optimal synthetic routes and catalytic conditions for synthesizing 1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
The synthesis typically involves coupling the fluorobenzyl group to the pyridone scaffold under controlled conditions. Key steps include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are used to facilitate nucleophilic substitution at the pyridone oxygen .
- Reaction optimization : Solvents like DMF or THF, temperatures between 60–80°C, and reaction times of 12–24 hours are critical for maximizing yield (reported ~60–75%) and minimizing side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the fluorobenzyl group) be resolved?
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Glide (Schrödinger Suite) identifies hydrogen bonds (e.g., with SARS-CoV-2 Mpro residues GLN189 and GLU166) and hydrophobic interactions (e.g., with MET165) .
- MD simulations : NAMD/GROMACS assesses stability (RMSD <2 Å over 100 ns) and binding free energy (MM/PBSA) .
- ADME prediction : SwissADME estimates logP (~1.5–2.0) and bioavailability scores (>0.55), guiding lead optimization .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Fluorine vs. chlorine : Fluorine enhances metabolic stability (C-F bond inertia) but may reduce solubility; chlorine increases lipophilicity (logP +0.5) but risks toxicity .
- Positional effects : 4-Fluorobenzyl derivatives show higher target affinity than 3-fluorinated analogs due to improved π-stacking with aromatic residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported decarboxylation behavior?
- Hypothesis testing : shows decarboxylation requires a free hydroxyl group (absent in methyl-protected analogs). Replicate experiments under inert (N₂) vs. oxidative (O₂) atmospheres to verify mechanistic pathways .
- Analytical validation : Use TGA/DSC to monitor thermal stability and HPLC-MS to track decomposition products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
